Cas no 2138386-46-4 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
商品名:INDEX NAME NOT YET ASSIGNED
CAS番号:2138386-46-4
MF:C11H12ClNO5S
メガワット:305.734681129456
CID:5300450
PubChem ID:165477468

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質

名前と識別子

    • 2138386-46-4
    • [4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
    • EN300-767785
    • INDEX NAME NOT YET ASSIGNED
    • インチ: 1S/C11H12ClNO5S/c12-19(16,17)7-9-5-8(6-18-9)10-3-1-2-4-11(10)13(14)15/h1-4,8-9H,5-7H2
    • InChIKey: KDBKXTAIZVYUOR-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC1CC(C2C=CC=CC=2[N+](=O)[O-])CO1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 305.0124714g/mol
  • どういたいしつりょう: 305.0124714g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 429
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 1.460±0.06 g/cm3(Predicted)
  • ふってん: 453.1±30.0 °C(Predicted)

INDEX NAME NOT YET ASSIGNED 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-767785-2.5g
[4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
2138386-46-4 95%
2.5g
$2464.0 2024-05-22
Enamine
EN300-767785-0.05g
[4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
2138386-46-4 95%
0.05g
$1056.0 2024-05-22
Enamine
EN300-767785-10.0g
[4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
2138386-46-4 95%
10.0g
$5405.0 2024-05-22
Enamine
EN300-767785-0.25g
[4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
2138386-46-4 95%
0.25g
$1156.0 2024-05-22
Enamine
EN300-767785-0.1g
[4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
2138386-46-4 95%
0.1g
$1106.0 2024-05-22
Enamine
EN300-767785-1.0g
[4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
2138386-46-4 95%
1.0g
$1256.0 2024-05-22
Enamine
EN300-767785-0.5g
[4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
2138386-46-4 95%
0.5g
$1207.0 2024-05-22
Enamine
EN300-767785-5.0g
[4-(2-nitrophenyl)oxolan-2-yl]methanesulfonyl chloride
2138386-46-4 95%
5.0g
$3645.0 2024-05-22

INDEX NAME NOT YET ASSIGNED 関連文献

INDEX NAME NOT YET ASSIGNEDに関する追加情報

Introduction to Compound with CAS No. 2138386-46-4: INDEX NAME NOT YET ASSIGNED

The compound with CAS No. 2138386-46-4, currently designated as INDEX NAME NOT YET ASSIGNED, is a novel chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure and potential therapeutic applications, making it a subject of ongoing investigation in both academic and industrial settings.

INDEX NAME NOT YET ASSIGNED belongs to a class of compounds that exhibit promising pharmacological properties, particularly in the areas of anti-inflammatory and anti-cancer activities. Recent studies have highlighted its ability to modulate key signaling pathways involved in inflammation and cell proliferation, suggesting its potential as a lead compound for the development of new therapeutic agents.

The molecular structure of CAS No. 2138386-46-4 is composed of a complex arrangement of atoms, including carbon, hydrogen, oxygen, and nitrogen. This structural complexity contributes to its unique chemical and biological properties. Advanced spectroscopic techniques, such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography, have been employed to elucidate the precise structure of this compound, providing valuable insights into its conformational dynamics and functional groups.

In vitro studies have demonstrated that CAS No. 2138386-46-4 exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-6 (Interleukin-6). These cytokines play crucial roles in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The mechanism by which this compound exerts its anti-inflammatory effects is thought to involve the modulation of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammatory responses.

Beyond its anti-inflammatory properties, CAS No. 2138386-46-4 has also shown promising anti-cancer activity. Preclinical studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines, including those derived from breast, lung, and colon cancers. The compound appears to target multiple cellular pathways involved in cancer progression, such as the PI3K/Akt signaling pathway and the mitogen-activated protein kinase (MAPK) pathway. These findings suggest that CAS No. 2138386-46-4 could serve as a valuable lead compound for the development of novel anti-cancer drugs.

The safety profile of CAS No. 2138386-46-4 is another critical aspect being evaluated in ongoing research. Initial toxicity studies have shown that the compound is well-tolerated at therapeutic concentrations, with minimal adverse effects observed in animal models. However, further investigations are necessary to fully assess its safety and efficacy in human subjects.

In addition to its therapeutic potential, CAS No. 2138386-46-4 has also been explored for its use as a research tool in biochemical and pharmacological studies. Its ability to selectively modulate specific signaling pathways makes it a valuable probe for understanding the underlying mechanisms of various diseases. Researchers are leveraging this compound to gain deeper insights into cellular processes and to identify new targets for drug discovery.

The development of new drugs based on compounds like CAS No. 2138386-46-4 involves a rigorous process that includes extensive preclinical testing, clinical trials, and regulatory approval. Current efforts are focused on optimizing the chemical structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this promising molecule through the drug development pipeline.

In conclusion, the compound with CAS No. 2138386-46-4, designated as INDEX NAME NOT YET ASSIGNED, represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique molecular structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, paving the way for future breakthroughs in healthcare.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd